

# Mycophenolic acid glucuronide-d3 CAS number and molecular weight

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Compound of Interest

Compound Name: Mycophenolic acid glucuronide-d3

Cat. No.: B12423270 Get Quote

## Technical Guide to Mycophenolic Acid Glucuronide-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Mycophenolic acid glucuronide-d3**, a deuterated internal standard crucial for the accurate quantification of mycophenolic acid and its metabolites in biological matrices. This document outlines its chemical properties, the metabolic pathway of its non-deuterated parent compound, and detailed experimental protocols for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for therapeutic drug monitoring (TDM).

#### **Core Compound Data**

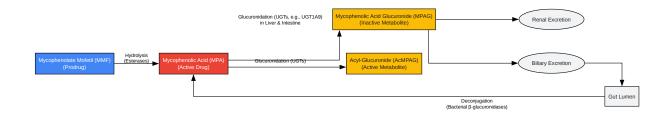
**Mycophenolic acid glucuronide-d3** is the deuterated form of mycophenolic acid glucuronide (MPAG), the major inactive metabolite of the immunosuppressant drug, mycophenolic acid (MPA). Its stability and mass shift make it an ideal internal standard for quantitative analysis.



Parameter	Value	Reference
Chemical Name	5-[(2E)-5-Carboxy-3-methyl-2- penten-1-yl]-1,3-dihydro-6- (methoxy-d3)-7-methyl-3-oxo- 4-isobenzofuranyl β-D- Glucopyranosiduronic Acid	[1][2]
Unlabeled CAS No.	31528-44-6	[1][2][3][4][5]
Molecular Formula	C23H25D3O12	[1][2][3][4][6][7]
Molecular Weight	499.48 g/mol	[1][2][3][4][6][7]

### **Metabolic Pathway of Mycophenolic Acid**

Mycophenolic acid (MPA) is the active form of the prodrug mycophenolate mofetil (MMF). Following administration, MMF is rapidly hydrolyzed to MPA. MPA then undergoes extensive metabolism, primarily through glucuronidation, to form two main metabolites: the pharmacologically inactive 7-O-mycophenolic acid glucuronide (MPAG) and the active acylglucuronide (AcMPAG).[6][8] MPAG is the most abundant metabolite and is primarily excreted in the urine.[4] A significant portion of MPAG undergoes enterohepatic recirculation, where it is excreted in the bile and then deconjugated back to MPA by bacterial enzymes in the gut, leading to a secondary peak in plasma concentration.[1][4]



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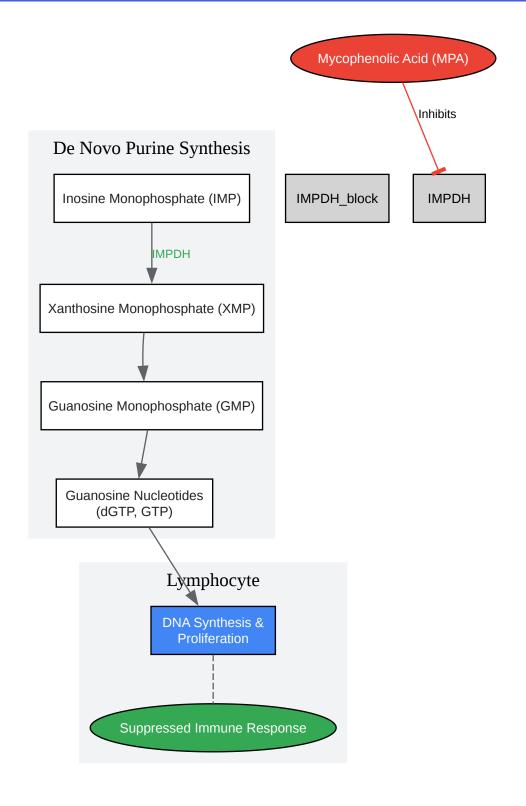


Metabolic conversion of Mycophenolate Mofetil (MMF) to Mycophenolic Acid (MPA) and its main glucuronide metabolites.

### **Mechanism of Action of Mycophenolic Acid**

The immunosuppressive effect of MPA stems from its ability to selectively, reversibly, and non-competitively inhibit the enzyme inosine monophosphate dehydrogenase (IMPDH).[1][4] This enzyme is critical for the de novo synthesis of guanosine nucleotides, which are essential for the proliferation of T and B lymphocytes. By depleting the guanosine pool, MPA effectively halts DNA synthesis in these immune cells, thereby suppressing the immune response that can lead to organ transplant rejection.[1][9]





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Mechanism of action of Mycophenolic Acid (MPA) via inhibition of IMPDH in the de novo purine synthesis pathway.



# Experimental Protocol: Quantification of MPAG using LC-MS/MS

The use of **Mycophenolic acid glucuronide-d3** as an internal standard is essential for correcting variations in sample preparation and instrument response. Below is a detailed methodology for the quantification of MPAG in human plasma or serum.

- 1. Materials and Reagents
- Analytes: Mycophenolic acid (MPA), Mycophenolic acid glucuronide (MPAG)
- Internal Standard (IS): Mycophenolic acid glucuronide-d3 solution (e.g., 100 μg/mL in acetonitrile).
- Solvents: HPLC-grade acetonitrile, methanol, and water.
- Additives: Formic acid.
- Biological Matrix: Human plasma or serum.
- 2. Standard and Quality Control Preparation
- Stock Solutions: Prepare stock solutions of MPA and MPAG (e.g., 1000  $\mu$ g/mL) by dissolving the pure compounds in acetonitrile.
- Working Solutions: Create a series of working solutions by diluting the stock solutions to prepare calibration standards and quality controls (QCs) at various concentrations (e.g., ranging from 2 to 500 ng/mL for saliva or 4.7 to 300 µg/ml for serum).[3][7]
- Internal Standard Working Solution: Prepare a working solution of **Mycophenolic acid glucuronide-d3** (e.g., 400 ng/mL).
- 3. Sample Preparation (Protein Precipitation)
- Pipette 50-100 μL of plasma/serum sample, calibrator, or QC into a microcentrifuge tube.
- Add the internal standard working solution.



- Add 200-300 μL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.
- Vortex for 1-2 minutes.
- Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
- Transfer the supernatant to an autosampler vial for analysis.
- 4. LC-MS/MS Instrumentation and Conditions
- Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-highperformance liquid chromatography (UHPLC) system.
- Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
- Chromatographic Column: A reverse-phase C18 or similar column (e.g., Zorbax Eclipse-XDB-C8).[10]
- Mobile Phase: A gradient elution using:
  - Mobile Phase A: Water with 0.1% formic acid.
  - Mobile Phase B: Methanol or acetonitrile with 0.1% formic acid.[3]
- Flow Rate: Typically 0.3-0.5 mL/min.
- Ionization Mode: Positive or negative electrospray ionization (ESI).
- Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-toproduct ion transitions for MPAG and its deuterated internal standard.
- 5. Data Analysis
- Quantification is based on the ratio of the peak area of the analyte (MPAG) to the peak area
  of the internal standard (Mycophenolic acid glucuronide-d3).

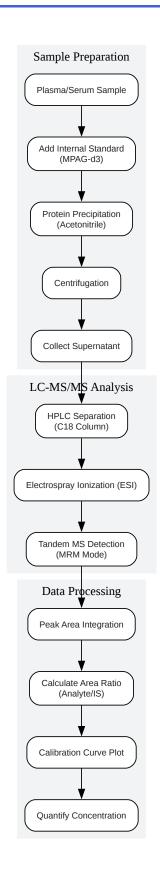
#### Foundational & Exploratory





- A calibration curve is constructed by plotting the peak area ratios against the known concentrations of the calibration standards.
- The concentration of MPAG in the unknown samples is determined by interpolating their peak area ratios from the calibration curve.





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General workflow for the quantification of MPAG in biological samples using an internal standard and LC-MS/MS.

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